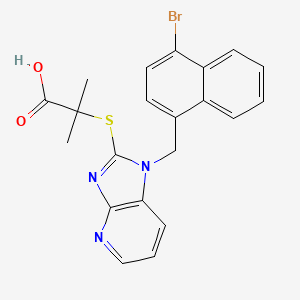![molecular formula C10H26Cl2N2O2S2 B12400839 2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride](/img/structure/B12400839.png)
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride is a complex organic compound characterized by its unique structure featuring disulfide bonds and multiple amino and hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride typically involves multiple steps:
Formation of Disulfide Bonds: The initial step involves the formation of disulfide bonds between two ethyl groups. This can be achieved through the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Hydroxylation: Hydroxyl groups are introduced through a reaction with ethylene oxide or similar reagents.
Methylation: Methyl groups are added using methyl iodide or dimethyl sulfate.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reactions and precise addition of reagents.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bonds, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds can yield thiol groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
Various Derivatives: From substitution reactions.
Applications De Recherche Scientifique
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving disulfide bond formation and reduction, protein folding, and thiol-disulfide exchange reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and in drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
Mécanisme D'action
The compound exerts its effects primarily through its disulfide bonds and amino groups:
Disulfide Bonds: These bonds can undergo redox reactions, playing a crucial role in maintaining the structural integrity of proteins and other biomolecules.
Amino Groups: These groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Similar in having amino and hydroxyl groups but lacks disulfide bonds.
Hydroxyethyl disulfide: Contains disulfide bonds but lacks the complex amino and hydroxyl groups.
Uniqueness
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride is unique due to its combination of disulfide bonds, amino groups, and hydroxyl groups, making it versatile for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C10H26Cl2N2O2S2 |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-hydroxyethyl(methyl)amino]ethyldisulfanyl]ethyl-methylamino]ethanol;dihydrochloride |
InChI |
InChI=1S/C10H24N2O2S2.2ClH/c1-11(3-7-13)5-9-15-16-10-6-12(2)4-8-14;;/h13-14H,3-10H2,1-2H3;2*1H |
Clé InChI |
JDBLUARZJRLIBD-UHFFFAOYSA-N |
SMILES canonique |
CN(CCO)CCSSCCN(C)CCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]isoindole-1,3-dione](/img/structure/B12400756.png)
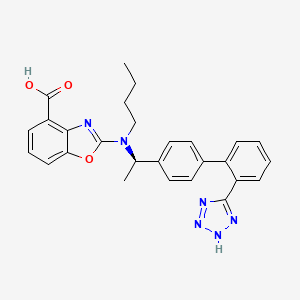
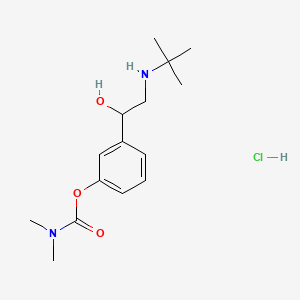

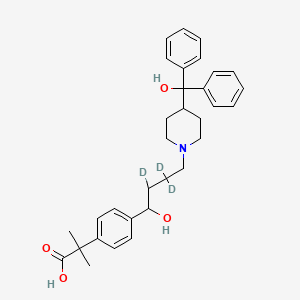
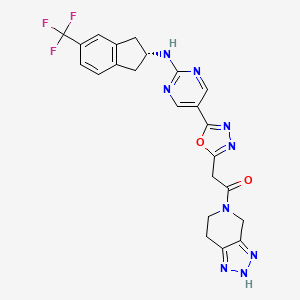
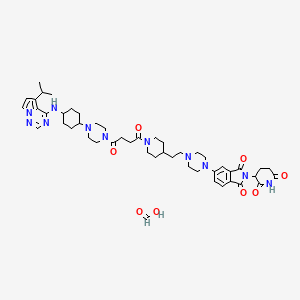
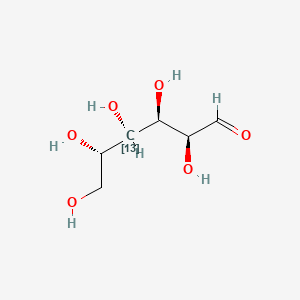

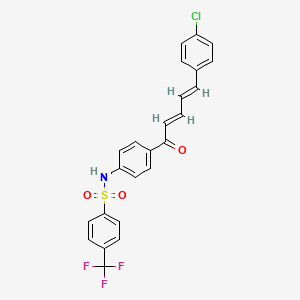
![1-[(2R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12400836.png)
![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
